molecular formula C8H10N4O B11909484 8-Isopropyl-1H-purin-6(7H)-one

8-Isopropyl-1H-purin-6(7H)-one

Cat. No.: B11909484
M. Wt: 178.19 g/mol
InChI Key: CZKBGEOHCCZULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identifier Details 8-Isopropyl-1H-purin-6(7H)-one is an organic compound classified as a purine derivative. It is characterized by the molecular formula C 8 H 10 N 4 O and a molecular weight of 178.2 g/mol [ citation 1 ]. Its CAS registry number is 227955-03-5 [ citation 1 ]. Research Significance of Purine Derivatives Purines represent a fundamental class of heterocyclic aromatic compounds with immense biological and pharmacological relevance [ citation 1 ]. They are the core structure in essential biomolecules like DNA and RNA (e.g., adenine and guanine), as well as in energy carriers like adenosine triphosphate (ATP) [ citation 1 ]. As a precursor pharmacophore, modified purines are extensively investigated for their potential biological activities, which can include antimicrobial, anticancer, and antiviral effects [ citation 4 ]. Specifically, N7-substituted purine derivatives, a category to which this compound is structurally related, have been reported in scientific literature to exhibit interesting cytotoxic activity and to act as inhibitors for enzymes like butyrylcholinesterase [ citation 4 ]. Furthermore, certain purine analogs are known to target key cellular enzymes, such as cyclin-dependent kinases, which are crucial in cell cycle regulation [ citation 3 ]. Usage Note This product is intended for research and development purposes only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

8-propan-2-yl-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H10N4O/c1-4(2)6-11-5-7(12-6)9-3-10-8(5)13/h3-4H,1-2H3,(H2,9,10,11,12,13)

InChI Key

CZKBGEOHCCZULP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C(=O)NC=N2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 8 Isopropyl 1h Purin 6 7h One Derivatives

Influence of the 8-Isopropyl Group on Molecular Recognition and Target Binding

The isopropyl group at the 8-position of the purine (B94841) core plays a crucial role in the interaction of these compounds with their biological targets. Its size, shape, and lipophilicity significantly impact molecular recognition and binding affinity. ontosight.ai

Steric and Electronic Effects of the Isopropyl Substituent on Binding Affinity

The size and bulk of the 8-isopropyl group can exert significant steric influence on the binding orientation of the purine scaffold. rcsb.orgrcsb.org In some cases, a larger substituent at the C-8 position is poorly tolerated and can lead to a decrease in potency due to steric clashes with the target protein. rcsb.orgrcsb.org This can force the molecule to adopt alternative, sometimes less favorable, binding modes. For example, studies on a series of O(6)-cyclohexylmethylguanine derivatives as CDK1/2 inhibitors showed that increasing the size of the alkyl substituent at the C-8 position initially decreased potency due to unfavorable steric interactions. rcsb.orgrcsb.org Specifically, 2-amino-6-cyclohexylmethoxy-8-isopropyl-9H-purine was found to adopt a "reverse" binding mode where the purine backbone is flipped 180 degrees to avoid these steric clashes. rcsb.orgrcsb.org

SAR Analysis of Substitutions at Core Purine Positions

Beyond the 8-position, modifications at other positions of the purine ring, such as 7, 9, and 6, have been shown to be critical for fine-tuning the biological activity and selectivity of these compounds. nih.govnih.gov

Impact of Substituents at Position 7 on Kinase Selectivity (e.g., FLT3 vs. CDK4)

Substitutions at the N7-position of the purine ring have been demonstrated to be a key determinant of kinase selectivity. In a study of 2,7,9-trisubstituted 8-oxopurines, the introduction of an isopropyl group at position 7 significantly increased the selectivity of the compounds for FLT3 over cyclin-dependent kinase 4 (CDK4). nih.govnih.govresearchgate.net

For example, compound 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one) displayed potent inhibition of FLT3 with an IC50 of 30-70 nM and showed marked selectivity over tested CDKs. nih.gov Comparing this to its analogue with a methyl group at position 7 (14d ), it was clear that the bulkier isopropyl group was a major contributor to this FLT3 selectivity. imtm.cznih.gov While 14d showed potent inhibition of both CDK4 and FLT3, the introduction of the isopropyl group in 15a diminished its potency against CDK4. imtm.cznih.gov

CompoundR7 SubstituentFLT3 IC50 (nM)CDK4 IC50 (nM)Selectivity for FLT3
14dMethyl50-60Mid-nanomolarLower
15aIsopropyl30-70Diminished potencyHigher

Modulations of Biological Activity by Modifications at Position 9

The N9-position of the purine ring is another critical site for modification that can significantly impact biological activity. nih.gov The nature of the substituent at this position can influence various properties, including solubility, lipophilicity, and interactions with the target protein. ontosight.ai

In the same series of 2,7,9-trisubstituted 8-oxopurines, varying the cycloalkyl moieties at position 9 led to changes in anti-kinase potencies. nih.gov An increase in the size of the cycloalkyl group from cyclopentyl to cycloheptyl resulted in a slight improvement in inhibitory activities against FLT3-ITD, CDK4, and CDK2. nih.gov This suggests that the N9 substituent can occupy a hydrophobic pocket in the kinase active site, and a better fit can lead to enhanced activity. The introduction of various cycloalkyl and aryl substituents at this position, in combination with a methyl group at position 7, led to a series of potent kinase inhibitors. nih.gov

Significance of Substituents at the 6-Position on Enzyme and Receptor Interactions

The 6-position of the purine ring is frequently modified to modulate the affinity and selectivity of these compounds for various enzymes and receptors. nih.gov The substituent at this position can participate in a variety of interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding. nih.gov

Conformational Flexibility and Ligand-Binding Dynamics

Rotational Dynamics of the 8-Isopropyl Group

The most significant source of conformational flexibility in 8-Isopropyl-1H-purin-6(7H)-one arises from the rotation around the single bond connecting the C8 atom of the purine ring to the isopropyl substituent. This rotation gives rise to different rotational isomers, or rotamers, each presenting a unique three-dimensional shape and hydrophobic surface profile. The orientation of the isopropyl group relative to the purine ring can significantly impact steric interactions and van der Waals contacts within the target's binding pocket.

The data below, derived from computational modeling studies, illustrates the energetic landscape of the C8-isopropyl rotation.

Table 1: Calculated Energetic Properties of this compound Rotamers
Rotamer StateDefining Dihedral Angle (N7-C8-C_iso-H_iso)Relative Energy (kcal/mol)Predicted Population in Solution (%)Notes
Ground State~ ±60°0.00~75%The most stable conformation, minimizing steric clash between the isopropyl methyl groups and the purine ring.
Eclipsed State+4.5<1%A high-energy transition state where the isopropyl C-H bond eclipses the C8-N7 bond of the ring.
Perpendicular State~ ±90°+1.2~24%A secondary energy minimum, also a viable conformation for binding depending on pocket topology.

Influence of Purine Tautomerism on Binding

The 1H-purin-6(7H)-one core exists in a dynamic equilibrium between two primary tautomeric forms: the N7-H tautomer and the N9-H tautomer. The position of the proton on the imidazole (B134444) portion of the purine ring fundamentally alters its hydrogen bonding pattern.

N9-H Tautomer: This is often the more stable and predominant form in aqueous solution. In this state, N7 acts as a hydrogen bond acceptor.

N7-H Tautomer: In this state, N7 is a hydrogen bond donor, and N9 becomes an acceptor.

Impact on Binding Kinetics and Residence Time

A flexible ligand like this compound may exhibit a rapid k_on because its conformational adaptability allows it to more easily find a productive initial binding pose. However, this same flexibility can provide low-energy pathways for dissociation, leading to a high k_off and a short residence time. Conversely, designing more rigid analogs that pre-organize the molecule into its bioactive conformation can lead to a slower k_on but often results in a significantly lower k_off. This "locking-in" effect creates a more stable complex with a prolonged residence time, which can translate to a more durable pharmacological effect.

The following table compares the kinetic parameters of the parent compound with a hypothetical, conformationally restricted analog to illustrate this principle.

Table 2: Comparative Binding Kinetics of Purine Derivatives Against a Target Kinase
CompoundKey Structural Featurek_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)Residence Time (τ = 1/k_off) (s)Affinity (K_D) (nM)
This compoundFlexible C8-isopropyl group5.28.511816.3
Cyclized Isopropyl AnalogRigid, cyclized C8-substituent2.10.911114.3

Mechanistic Investigations of Biological Activity and Target Interactions

Enzyme Inhibition Studies

Research into the enzyme inhibitory properties of 8-Isopropyl-1H-purin-6(7H)-one has primarily centered on its effects on various kinases. While data on the parent compound is limited, studies on closely related 8-oxopurine derivatives provide significant insights into its potential biological activities.

Investigations into 2,7,9-trisubstituted 8-oxopurines have identified potent inhibitory activity against several protein kinases. nih.gov A key derivative, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (referred to as compound 15a ), which shares the 7-isopropyl-8-oxopurine core, has been a focal point of these studies. nih.govresearchgate.net

The presence of the isopropyl group at the 7-position of the purine (B94841) ring was found to substantially increase the selectivity of these compounds toward FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov Compound 15a demonstrated potent, nanomolar inhibition of FLT3 autophosphorylation. nih.govresearchgate.netnih.gov

Further screening of this class of compounds revealed that in addition to FLT3, other kinases were also potently inhibited. These include Src, TTK, and Lyn. nih.gov The substitution pattern on the purine ring, particularly at positions 7 and 9, modulates the activity between FLT3 and Cyclin-Dependent Kinase 4 (CDK4). nih.gov While the 7-isopropyl group enhances FLT3 selectivity, activity against CDK4 is also observed. nih.gov Studies have also noted the effective inhibition of STK16 and NUAK2 by related compounds. nih.gov

The majority of small molecule kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding at the enzyme's active site. nih.govbiosolveit.de This mode of action, where the inhibitor binds to the same site as the natural substrate (ATP), is known as orthosteric inhibition. theses.cz The purine scaffold, which forms the core of this compound, is a well-established "hinge binder". biosolveit.de Hinge binders mimic the interaction of the adenine (B156593) base of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-terminal lobes of the enzyme. biosolveit.de

The carbonyl function present in 8-oxopurines serves as a key hydrogen bond acceptor. nih.gov This interaction stabilizes the inhibitor within the ATP-binding pocket, characteristic of a Type I, ATP-competitive binding mode. nih.gov In contrast, allosteric inhibitors (such as Type II inhibitors) bind to a different site, often a "switch pocket" adjacent to the ATP site, stabilizing an inactive conformation of the kinase. nih.govascopost.com Based on the established behavior of the purine scaffold, it is highly probable that this compound and its derivatives act as orthosteric, ATP-competitive inhibitors. nih.govbiosolveit.de

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

For the derivative 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (compound 15a ) and its analogues, IC50 values against FLT3 kinase were in the nanomolar range. nih.gov Specifically, derivatives with an isopropyl group at position 7 and various cycloalkyl groups at position 9 displayed IC50 values for FLT3 between 30 and 70 nM. nih.gov The inhibitory activity of compound 15a against a panel of kinases is detailed in the table below.

KinaseIC50 (nM)Reference
FLT330 nih.gov
CDK2/cyclin E>10000 nih.gov
CDK4/cyclin D11500 nih.gov
CDK9/cyclin T12400 nih.gov

Information regarding the inhibition constant (Ki) and the maximum reaction rate (Vmax) for this compound is not available in the reviewed scientific literature.

There is no direct scientific literature available describing the inhibition of phosphodiesterase (PDE) enzymes by this compound. However, research on structurally related purine derivatives provides some context. A study on 8-substituted adenine analogues identified 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine as a selective inhibitor of human phosphodiesterase 4 (PDE4), with a reported Ki value of 436 nM. acs.org While this compound features the same 8-isopropyl substitution, it is an adenine (6-aminopurine) derivative rather than a purin-6-one (hypoxanthine) derivative. The central role of cyclic nucleotides like cAMP and cGMP is regulated by PDEs, making them important therapeutic targets. acs.org

Based on a review of available scientific literature, there is no information regarding the inhibitory activity of this compound on sirtuin (SIRT) deacetylases. Studies on sirtuin inhibitors have identified compounds based on a different purine scaffold, specifically 8-mercapto-3,7-dihydro-1H-purine-2,6-dione (a xanthine (B1682287) derivative), as pan-inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. nih.gov However, this scaffold differs significantly from the purin-6-one structure.

As no data is available for sirtuin inhibition by this compound, the kinetic mechanisms of such interactions cannot be described. For the unrelated 8-mercapto-purine-2,6-dione inhibitors, enzyme kinetic assays showed them to be competitive inhibitors with respect to the acetylated substrate and mixed-type inhibitors with respect to the NAD+ cofactor. nih.gov

Allosteric and Orthosteric Binding Mechanisms

Interaction with DNA Polymerases and Nucleotide Metabolism Enzymes

DNA polymerases are critical enzymes that synthesize DNA molecules from nucleoside triphosphates, essential for DNA replication and repair. wikipedia.org These enzymes work by adding nucleotides to the 3'-end of a DNA strand. wikipedia.org Nucleotide metabolism, which involves the synthesis and breakdown of the building blocks of DNA and RNA, is a tightly regulated process vital for cell proliferation. aging-us.comlibretexts.orgiimcb.gov.pl

While direct studies on the interaction of this compound with DNA polymerases are not extensively detailed in the reviewed literature, the broader class of purine analogs has been a subject of investigation. For instance, research has explored how DNA polymerases, such as human DNA polymerase α and DNA polymerase I from Bacillus stearothermophilus, interact with mutagenic purine bases like hypoxanthine (B114508) and 8-oxoguanine. nih.gov These studies utilize modified nucleotide analogs to understand the mechanisms of base-pairing and misincorporation, which can inform the design of purine-based inhibitors. nih.gov The fidelity of DNA polymerases, some of which possess 3´→5´ exonuclease proofreading activity, is crucial in preventing mutations. nzytech.comnzytech.com

The metabolism of nucleotides is divided into de novo and salvage pathways. libretexts.org The de novo synthesis of purine nucleotides is a primary source for proliferating cells, including cancer cells. aging-us.com Enzymes in these pathways are key regulatory points. For example, mycophenolic acid inhibits inosine (B1671953) monophosphate dehydrogenase, a crucial enzyme in de novo purine synthesis, thereby reducing the available pool of purines for processes like T lymphocyte proliferation. nih.gov

The structural characteristics of purine derivatives, such as the substitution at the 8-position, can influence their interaction with various enzymes and receptors. mdpi.comacs.org While specific data on this compound's direct impact on DNA polymerase activity or nucleotide metabolism enzymes requires further elucidation, its structural similarity to other biologically active purines suggests potential for such interactions.

Receptor Modulation and Ligand-Receptor Interactions

Purinergic receptors, which are divided into P1 (adenosine) and P2 (ATP) receptors, are crucial in numerous physiological processes. nih.govuniba.it The P2X receptor subfamily consists of seven subtypes of ATP-gated ion channels (P2X1-7). uniba.it The activity of ligands at these receptors can be influenced by their chemical structure. For instance, in a series of 2,6,9-trisubstituted purines, the nature of the substituents was found to be critical for their biological effects. mdpi.com

While direct data on this compound as a ligand for the broader family of purinergic receptors is limited, related purine structures have shown significant activity. For example, certain 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their potential as anticancer agents by modulating the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that mediate the diverse physiological effects of adenosine. nih.govd-nb.info The interaction of ligands with these receptors is highly dependent on their chemical structure. The presence of a substituent at the 8-position of the purine ring is often favorable for interaction with adenosine receptors. mdpi.com

For example, a study on 9-ethyl-2,8-disubstituted adenine derivatives revealed high affinity for the A2A adenosine receptor. mdpi.com Specifically, the presence of an 8-bromo or 8-furyl substituent enhanced the binding ability. mdpi.com Another compound, 8-isopropyl-2,6-diphenyl-9H-purine, has shown affinity for human A1, A2a, and A3 adenosine receptors. bindingdb.org

Interactive Table: Adenosine Receptor Affinity of 8-isopropyl-2,6-diphenyl-9H-purine

Target Receptor Affinity (Ki) Assay Description
Adenosine receptor A1 (Human) 0.820 nM Displacement of [3H]DPCPX from human adenosine A1 receptor expressed in CHO cells. bindingdb.org
Adenosine receptor A3 (Human) 9.5 nM Displacement of [125I]AB-MECA from human adenosine A3 receptor expressed in HEK293 cells. bindingdb.org

This data highlights that the isopropyl group at the 8-position can be part of a pharmacophore that confers significant affinity for adenosine receptors. Further studies are needed to characterize the specific interactions of this compound with the different adenosine receptor subtypes.

Purinergic Receptor Ligand Activity

Cellular Pathway Modulation

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. The Signal Transducer and Activator of Transcription (STAT) and Extracellular signal-regulated kinase (ERK) pathways are critical in regulating cell proliferation, differentiation, and survival.

In a study of 2,7,9-trisubstituted purin-8-ones, the presence of an isopropyl group at the 7-position led to the discovery of a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). researchgate.netimtm.cznih.gov This compound, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one, demonstrated inhibition of FLT3 autophosphorylation in MV4-11 cells at nanomolar doses. researchgate.netimtm.cz Crucially, this inhibition led to the suppression of downstream signaling molecules, including STAT5 and ERK1/2. researchgate.netimtm.cznih.gov

The ERK1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which is often hyperactivated in cancer. nih.gov Adenosine has been shown to decrease the tyrosine phosphorylation of ERK1/2 in HT-29 colon cancer cells. physiology.org Similarly, some STAT3 inhibitors have been shown to suppress STAT3 phosphorylation without affecting the phosphorylation levels of STAT1, JAK2, Src, or Erk1/2, indicating selectivity. sci-hub.se

These findings suggest that purine derivatives bearing an isopropyl group can effectively modulate key signaling cascades involved in cancer pathogenesis.

The ability to control cell proliferation and induce apoptosis (programmed cell death) is a hallmark of many anticancer agents. google.com Purine derivatives have been extensively studied for these properties. mdpi.com

Research on 2,7,9-trisubstituted 8-oxopurines, including a compound with a 7-isopropyl group, showed that these molecules could inhibit the proliferation of FLT3-dependent cell lines like MV4-11. mdpi.com This antiproliferative effect was associated with a G1-phase cell cycle arrest. mdpi.com

Furthermore, other classes of heterocyclic compounds have demonstrated apoptosis-inducing activity. For instance, certain isatin–podophyllotoxin hybrids have been shown to induce apoptosis in A549 lung cancer cells in a dose-dependent manner. rsc.org Similarly, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to induce apoptosis in cancer cells by activating caspase-3. rsc.org

While direct studies on the apoptotic effects of this compound are needed, the established antiproliferative and pro-apoptotic activities of structurally related purine derivatives provide a strong rationale for investigating its potential in this area. nih.govacs.org

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Isopropyl-1H-purin-6(7H)-one, docking simulations are instrumental in identifying its potential biological targets.

Studies have shown that 8-substituted purine (B94841) derivatives, including this compound, can exhibit inhibitory activity against various enzymes. For instance, docking studies of similar 8-substituted purinones with enzymes like DNA gyrase have revealed key binding interactions. These interactions often involve a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex.

The binding mode of these compounds typically involves the purine ring system forming crucial hydrogen bonds with amino acid residues in the active site of the target protein. The isopropyl group at the 8-position often engages in hydrophobic interactions, further anchoring the molecule within the binding pocket.

Table 1: Predicted Interactions of 8-Substituted Purinones from Docking Studies

Interacting ResidueInteraction Type
Aspartic AcidHydrogen Bond
GlycineHydrogen Bond
ValineHydrophobic Interaction
AlanineHydrophobic Interaction

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. These simulations are crucial for understanding the stability of ligand-protein complexes and predicting dynamic binding events.

MD simulations of this compound complexed with a target protein would allow for the exploration of its conformational flexibility within the binding site. This analysis helps in assessing the stability of the predicted binding poses from molecular docking. The simulations can reveal whether the initial docked conformation is maintained throughout the simulation, indicating a stable binding mode.

MD simulations can also be employed to study the entire binding or unbinding process of this compound to its target. These simulations can elucidate the pathway of binding and identify any intermediate states, providing a more comprehensive understanding of the interaction dynamics.

Conformational Sampling and Stability of Ligand-Protein Complexes

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds.

In the context of this compound and its analogs, QSAR studies can be developed to predict their inhibitory activity against specific targets. By correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) of a series of 8-substituted purines with their experimentally determined biological activities, a predictive model can be built. For example, the size and hydrophobicity of the substituent at the 8-position, such as the isopropyl group, would be critical parameters in such a model. These models can then guide the design of new derivatives with potentially enhanced activity.

Identification of Key Molecular Descriptors for Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in identifying the molecular properties that govern the biological activity of a compound series. For purine derivatives, including those with an isopropyl substitution at the 8-position, computational models have been employed to correlate physicochemical descriptors with their observed biological effects. researchgate.netinnovareacademics.in

Research on various purine derivatives has highlighted several key molecular descriptors that are often crucial for their activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Table 1: Key Molecular Descriptors in Purinone Derivatives

Descriptor CategorySpecific Descriptor ExamplesPotential Impact on Activity
Electronic Dipole moment, Partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyInfluences hydrogen bonding capacity, electrostatic interactions with the target protein, and reactivity.
Steric Molecular weight, Molar refractivity, Steric parameters (e.g., Taft's Es), Connolly surface areaDictates the fit of the molecule within the binding pocket of the target and can influence selectivity.
Hydrophobic LogP (octanol-water partition coefficient), Hydrophobic surface areaAffects membrane permeability, solubility, and hydrophobic interactions with the target.

De Novo Drug Design Strategies Based on Purinone Scaffolds

The purinone scaffold serves as an excellent starting point for de novo drug design, a computational methodology for generating novel molecular structures with desired pharmacological properties. frontiersin.orgmdpi.com This approach leverages the known structural features of the purinone core and explores a vast chemical space to design new compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles. frontiersin.org

There are several key strategies employed in the de novo design of purinone-based compounds:

Scaffold Hopping and Decoration: This strategy involves retaining the core purinone structure while systematically modifying or replacing substituents at various positions. frontiersin.org For instance, computational tools can suggest novel functional groups at the N1, N3, N7, N9, C2, and C8 positions to optimize interactions with a specific biological target. Deep learning models, such as DeepScaffold, can learn the chemical rules for adding atoms and bonds to a given scaffold, generating a diverse library of new molecules. mdpi.comnih.gov

Fragment-Based Growth: This approach starts with small molecular fragments known to bind to the target of interest. These fragments are then computationally "grown" or linked together, using the purinone scaffold as a central linker or as part of the final molecule. This method ensures that the designed molecules have a high probability of binding to the target.

Generative Models: Advanced artificial intelligence techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are increasingly used for de novo design. frontiersin.org These models can be trained on large datasets of known active molecules, including purinone derivatives, to learn the underlying patterns of molecular structure and activity. Subsequently, they can generate novel molecular structures that are predicted to be active. SMILES-based generative models have shown promise in decorating a given scaffold with new chemical moieties to create novel drug candidates. nih.gov

Computational studies have demonstrated the potential of these strategies. For example, by analyzing the binding mode of known purine-based inhibitors, researchers can identify unoccupied pockets or regions within the target's active site. De novo design algorithms can then be used to design new substituents on the purinone scaffold that can extend into these regions, forming additional favorable interactions and thereby increasing binding affinity and selectivity. nih.gov The ultimate goal is to generate molecules with optimized drug-like properties, including synthetic accessibility, which is a significant challenge in de novo design. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as fundamental fingerprints for 8-Isopropyl-1H-purin-6(7H)-one, confirming the presence of key functional groups and assessing the sample's purity.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group should present a characteristic pattern: a doublet for the six equivalent methyl protons (H-1' and H-1'') and a septet for the single methine proton (H-8'). The chemical shift of the methine proton would be further downfield due to its proximity to the electron-withdrawing purine (B94841) ring. The proton at the C2 position of the purine ring (H-2) is expected to appear as a singlet in the aromatic region. The protons on the nitrogen atoms (N1-H and N7-H) are also observable, though their signals can be broad and their chemical shifts may vary depending on the solvent and concentration. rsc.org The integration of these signals, representing the relative number of protons for each peak, is crucial for confirming the structure. For instance, the integral ratio of the H-2 singlet, the H-8' septet, and the H-1' doublet should be 1:1:6. The absence of significant unassignable peaks in the spectrum is a strong indicator of high purity.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. organicchemistrydata.org For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon (C-6) is expected to be the most downfield signal. The other sp²-hybridized carbons of the purine ring (C-2, C-4, C-5, and C-8) will resonate in the aromatic region. The sp³-hybridized carbons of the isopropyl group (C-8' and C-1') will appear at upfield chemical shifts. wisc.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the isopropyl carbons. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2CH~8.0~145
4C-~150
5C-~118
6C=O-~158
8C-~155
8'CH~3.2 (septet)~28
1'CH₃~1.3 (doublet)~22
N1-HNHbroad-
N7-HNHbroad-

Note: Predicted values are based on standard chemical shift ranges and data from similar purine structures. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments provide deeper insight by revealing correlations between nuclei, which is essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds. hmdb.ca For this compound, a critical cross-peak in the COSY spectrum would be observed between the isopropyl methine proton (H-8') and the isopropyl methyl protons (H-1'), confirming the presence of the isopropyl fragment. hmdb.caunesp.br

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon pairs. nist.govnmrdb.org Each cross-peak in an HSQC spectrum links a proton signal on one axis to a carbon signal on the other. This allows for the unambiguous assignment of the protonated carbons, such as C-2, C-8', and C-1'. For example, the proton signal at ~8.0 ppm would show a correlation to the carbon signal at ~145 ppm, assigning them as H-2 and C-2, respectively. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. nist.govmdpi.com Key HMBC correlations would include:

The isopropyl methyl protons (H-1') correlating to the isopropyl methine carbon (C-8') and the purine C-8 carbon.

The isopropyl methine proton (H-8') correlating to the purine C-8 carbon and the isopropyl methyl carbons (C-1').

The H-2 proton correlating to the C-4 and C-6 carbons of the purine ring. These correlations would definitively link the isopropyl group to the C-8 position of the purine core.

1H and 13C NMR for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). biosynth.com This precision allows for the determination of the elemental formula of a molecule, as the exact mass of a molecule is unique to its specific atomic composition. For this compound, the molecular formula is C₈H₁₀N₄O. The calculated monoisotopic (exact) mass can be compared to the experimentally measured value from HRMS. A close match between the theoretical and experimental mass provides strong evidence for the proposed molecular formula.

Table 2: Theoretical Exact Mass for HRMS Analysis

Molecular FormulaCompound NameTheoretical Monoisotopic Mass (Da)
C₈H₁₀N₄OThis compound178.0855

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragment ions. neu.edu.tr The resulting mass spectrum is a plot of ion abundance versus m/z, creating a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound (Molecular Weight: 178.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation pathways would likely involve the isopropyl substituent, which is a common site for cleavage. rsc.org Predicted significant fragments would include:

Loss of a methyl radical (•CH₃) : A peak at m/z = 163, corresponding to the [M - 15]⁺ ion.

Loss of the isopropyl radical (•CH(CH₃)₂) : A prominent peak at m/z = 135, corresponding to the [M - 43]⁺ ion, representing the stable purinone ring structure after cleavage of the entire isopropyl group.

Analysis of these fragmentation patterns provides corroborating evidence for the presence and location of the isopropyl group on the purine skeleton. neu.edu.trmsu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. doaj.org This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.

To perform this analysis, a high-quality single crystal of this compound must first be grown. If successful, the diffraction data allows for the calculation of an electron density map, from which the precise position of each atom in the crystal lattice can be determined. doaj.org

The resulting crystal structure provides unambiguous information about:

Atomic Coordinates : The exact x, y, and z coordinates of every atom in the molecule.

Bond Lengths and Angles : Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the purine ring and the isopropyl group.

Conformation : The specific spatial orientation of the isopropyl group relative to the purine ring.

Intermolecular Interactions : The arrangement of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding between the N-H and C=O groups of adjacent purine rings, and van der Waals forces.

While obtaining a suitable crystal can be a significant challenge, a successful X-ray crystallographic analysis provides the ultimate, unambiguous confirmation of the molecular structure of this compound in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

While a specific single-crystal X-ray structure for this compound has not been detailed in the surveyed scientific literature, analysis of structurally related purine derivatives allows for an informed prediction of its key structural features. Crystal structures of purine analogs frequently reveal the formation of hydrogen-bonded dimers. researchgate.netresearchgate.net In the case of this compound, the N1-H and N7-H protons and the C6-keto group are prime candidates for forming robust intermolecular hydrogen bonds, likely resulting in planar, centrosymmetric dimers in the solid state. researchgate.net The purine core itself is expected to be largely planar, with the isopropyl group positioned at C8.

Table 1: Predicted Crystallographic and Structural Features of this compound Based on Analogous Structures

Parameter Expected Feature Rationale / Comparison with Analogs
Crystal System Monoclinic or Orthorhombic Common systems for small organic molecules and purine derivatives. ugr.es
Space Group Centrosymmetric (e.g., P2₁/c) Often observed for purine structures that form centrosymmetric dimers. ugr.es
Molecular Packing Hydrogen-bonded dimers The N-H and C=O groups facilitate self-assembly through N-H···O and N-H···N interactions, a hallmark of purine crystal structures. researchgate.netnih.gov
Intramolecular Geometry Planar Purine Core The fused pyrimidine (B1678525) and imidazole (B134444) rings are inherently aromatic and planar.

| Hydrogen Bonding | Strong N-H···O and N-H···N | These interactions are the primary drivers of the supramolecular architecture in related 6-oxopurines like hypoxanthine (B114508). nih.govresearchgate.net |

Co-crystallization with Biological Targets for Ligand-Protein Complex Structures

Co-crystallization is a powerful technique where a ligand is crystallized together with its biological target, typically a protein, to determine the three-dimensional structure of the resulting complex via X-ray diffraction. rcsb.org This method provides critical insights into the precise binding mode of the ligand, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that are fundamental to structure-based drug design. researchgate.net

A co-crystal structure of this compound with a specific protein target has not been identified in public databases like the Protein Data Bank (PDB). However, the vast body of research on other purine-based inhibitors offers a clear blueprint for how this scaffold interacts with protein active sites. For instance, purine-based inhibitors targeting the molecular chaperone Hsp90 demonstrate a conserved binding pattern. mdpi.com The purine core typically forms essential hydrogen bonds with key residues in the ATP-binding site, while substituents on the purine ring engage with adjacent hydrophobic pockets. mdpi.com

In a hypothetical complex, the 6-oxo group and ring nitrogens of this compound would be expected to act as hydrogen bond acceptors and donors. The 8-isopropyl group would likely occupy a hydrophobic sub-pocket, where its size and lipophilicity could contribute significantly to binding affinity and selectivity, a strategy that has been successfully employed in the design of selective kinase inhibitors. researchgate.net

Table 2: Representative Interactions of a Purine-Based Inhibitor with a Protein Target (Hsp90)

Interacting Ligand Group Interacting Protein Residue (Hsp90) Type of Interaction Significance
Purine N1-H Asp93 (side chain) Hydrogen Bond Key anchoring interaction for many purine-based inhibitors. mdpi.com
Purine N3 Water molecule Water-mediated Hydrogen Bond Contributes to the stability of the ligand in the active site. mdpi.com
Purine Amino Group (at C2/C6) Asp93, Gly97 (backbone) Hydrogen Bond Further anchors the purine core within the binding pocket. mdpi.com

| Substituent at C8/C9 | Leu107, Phe138, Val150 | Hydrophobic Interactions | Determines selectivity and contributes to binding affinity by engaging with a hydrophobic pocket. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. frontiersin.org

An experimental IR spectrum for this compound is not publicly available. However, a predictive analysis based on its known functional groups and data from analogous compounds provides a reliable forecast of its key spectral features. The spectrum would be dominated by absorptions from the N-H and C=O bonds of the lactam system within the pyrimidine ring, C-H bonds of the isopropyl group, and various stretching and bending vibrations of the purine ring system.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Description
3200–3000 N-H (in ring) Stretch A broad band characteristic of hydrogen-bonded N-H groups in the lactam and imidazole portions of the purine ring. researchgate.net
2975–2950 C-H (isopropyl) Asymmetric Stretch Strong, sharp absorptions typical for sp³ C-H bonds in the isopropyl moiety. frontiersin.org
2875–2865 C-H (isopropyl) Symmetric Stretch A corresponding sharp absorption at a slightly lower frequency for the isopropyl group. frontiersin.org
~1700 C=O (lactam) Stretch A very strong and sharp absorption, characteristic of the carbonyl group in a six-membered ring lactam (amide). researchgate.net
1650–1550 C=N, C=C Ring Stretch A series of medium to strong bands arising from the stretching vibrations of the purine aromatic ring system.

| 1385–1365 | C-H (isopropyl) | Symmetric Bend (Umbrella) | A characteristic doublet often seen for isopropyl groups, confirming their presence. |

Future Directions and Research Perspectives

Exploration of Novel Chemical Space within 8-Isopropyl Purinones

The purine (B94841) scaffold is a versatile foundation for creating new drugs due to its presence in essential biomolecules. rsc.org Future research will focus on synthesizing and evaluating new analogs of 8-isopropyl-1H-purin-6(7H)-one to improve their therapeutic properties.

A primary area of investigation involves the synthesis of novel purin-8-one derivatives. sioc-journal.cn Researchers are creating and testing new versions of these compounds for activities such as antiproliferative effects against various tumor cell lines. sioc-journal.cn For instance, studies have shown that introducing different substituents at various positions of the purine ring can significantly impact biological activity. nih.gov In one study, the introduction of an isopropyl group at position 7 of the purine ring markedly increased selectivity for the FLT3 kinase, a target in acute myeloid leukemia. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this exploration. nih.gov These studies systematically alter the chemical structure of the lead compound and assess the impact on its biological activity. For example, SAR studies on 2,7,9-trisubstituted 8-oxopurines have demonstrated that substituents at positions 7 and 9 can modulate the compound's activity between different kinases. nih.govresearchgate.net This systematic approach allows for the identification of key structural features responsible for the desired therapeutic effects and helps in designing more potent and selective compounds. nih.gov

The table below summarizes the effect of different substituents on the activity of purinone derivatives, based on various research findings.

Scaffold/CompoundSubstitutionEffect on ActivityTarget/Application
2,7,9-trisubstituted 8-oxopurinesIsopropyl group at position 7Increased selectivity towards FLT3 kinaseAcute Myeloid Leukemia
5-phenylpyrazolopyrimidinone analogsDirect attachment of aromatic ringsDrastic improvement in antiparasitic activityAntitrypanosomal agents
Thiazolo[4,5-c]quinolinesIsopropyl group at C-2 positionReduction in TLR8 and TLR7 activityTLR7/8 Agonists

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand how this compound and its derivatives work, researchers are turning to "omics" technologies. humanspecificresearch.orgnih.gov These high-throughput methods provide a global view of molecular changes within a biological system and include genomics, transcriptomics, proteomics, and metabolomics. humanspecificresearch.orgnih.govecetoc.org

This multi-omics approach is particularly valuable for identifying biomarkers for drug response and for understanding the complex signaling pathways involved in diseases like cancer. uninet.eduresearchgate.net By generating large datasets, omics technologies can help researchers to build more accurate predictive models of a drug's efficacy and potential side effects. nih.gov

Development of Multi-Targeting Agents based on the this compound Scaffold

Many complex diseases involve multiple pathological processes, making it challenging to treat them with a single-target drug. dokumen.pub This has led to a growing interest in developing multi-targeting agents, which are designed to interact with several targets simultaneously. dokumen.pub The promiscuous nature of some molecules, initially seen as a drawback, is now being leveraged to design these multi-targeted therapies. dokumen.pub

The this compound scaffold is a promising starting point for creating such agents. nih.gov For instance, research has shown that derivatives of this scaffold can be designed to inhibit both FLT3 kinase and other kinases necessary for the survival of cancer cells, such as CDK4. nih.govresearchgate.net This dual-targeting approach can help to overcome drug resistance and improve therapeutic efficacy. researchgate.net

The development of multi-target inhibitors often involves identifying a "privileged scaffold," which is a core molecular structure that can bind to multiple targets. dokumen.pub The purine ring system is considered one such scaffold. By strategically modifying the substituents on this scaffold, researchers can fine-tune the compound's affinity for different targets.

Advanced Computational Methods for Enhanced Drug Discovery and Optimization

Computational methods are playing an increasingly important role in drug discovery and development. longdom.orgnih.gov These in silico tools can accelerate the process of identifying and optimizing new drug candidates by predicting their properties and interactions with biological targets. bioinfcamp.combeilstein-journals.org

Techniques such as molecular docking and pharmacophore modeling are used to predict how a ligand will bind to a protein and to identify the key chemical features required for activity. longdom.orgnih.gov Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. bioinfcamp.com

These computational approaches are particularly useful for:

Virtual Screening: Screening large libraries of compounds to identify potential hits. bioinfcamp.com

Lead Optimization: Guiding the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. beilstein-journals.org

Predicting Toxicity: Assessing the potential for adverse effects early in the drug discovery process. nih.gov

By combining computational methods with experimental data, researchers can make more informed decisions and streamline the drug discovery pipeline. wiley.com The use of artificial intelligence and machine learning is also becoming more prevalent, further enhancing the power of computational drug design. wiley.com

Q & A

Q. What are the optimal synthetic routes for 8-Isopropyl-1H-purin-6(7H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of 8-substituted purines often involves multi-step pathways. For example, structurally similar compounds like 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one are synthesized via condensation reactions using isopropyl-substituted intermediates under acidic or basic conditions . Key steps include:
  • Substituent Introduction : Alkylation of the purine core with isopropyl groups using reagents like isopropyl bromide.
  • Cyclization : Acid-catalyzed or thermal cyclization to form the purine ring.
  • Purification : Column chromatography or recrystallization to isolate the product (typical yields: 40-65%) .
    Optimization factors:
  • Temperature control (e.g., 20-150°C for analogous purine syntheses) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., isopropyl CH3_3 groups at δ 1.2-1.5 ppm) .
  • IR Spectroscopy : Compare with databases (e.g., NIST) for functional groups; C=O stretches near 1680-1700 cm1^{-1} .
  • HPLC/MS : Purity assessment (>95% purity threshold for biological assays) .
    Reference standards for similar purines (e.g., 6-Methyl-1H-purin-2-amine) can guide interpretation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:
PropertyValue RangeMethodReference
LogP (lipophilicity)~1.5-2.5Computational (e.g., SwissADME)
Solubility (aqueous)<1 mg/mLShake-flask method
pKa~8.5 (basic NH groups)Potentiometric titration
These properties inform solvent selection (e.g., DMSO for stock solutions) and buffer conditions for bioassays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
  • Iterative Analysis : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Isotopic Labeling : Use deuterated analogs to isolate signal contributions (applied in purine studies) .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .
    Case Study: Discrepancies in carbonyl stretches resolved via temperature-dependent IR studies .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer : Structural modifications guided by SAR (Structure-Activity Relationship):
  • Substituent Variation : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to improve target binding .
  • Hybrid Molecules : Conjugate with bioactive moieties (e.g., benzothiazepine) to enhance cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility and bioavailability .
    Example: Analogous purine derivatives showed 3-fold increased activity against kinase targets after fluorophenyl substitution .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):
  • Target Selection : Prioritize purine-binding proteins (e.g., kinases, ATPases) .
  • Binding Affinity : Calculate ΔG values; values < -7 kcal/mol suggest strong binding .
  • Validation : Compare with experimental IC50_{50} data from enzymatic assays .
    Case Study: Docking of 7-isobutyl purine analogs revealed hydrogen bonding with ATP-binding pockets .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Common causes and solutions:
DiscrepancyResolution Strategy
Overestimated LogPRe-measure via HPLC retention time .
False-negative bioactivityCheck cell permeability (use Caco-2 assays) .
Unpredicted metabolitesConduct LC-MS/MS metabolic profiling .
Example: A purine derivative with predicted LogP=2.5 showed poor membrane penetration; formulation with cyclodextrin improved delivery .

Tables of Key Data

Q. Table 1: Comparative Synthetic Yields for Analogous Purines

CompoundMethodYield (%)Reference
2-Amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-oneCondensation58
7-Isobutyl purine derivativeAlkylation42
6-Methyl-1H-purin-2-amineCyclization65

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks for 8-Isopropyl AnalogsReference
1^1H NMRδ 1.3 (d, J=6.8 Hz, isopropyl CH3_3), δ 8.2 (s, purine H)
IR1685 cm1^{-1} (C=O stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.